2-Butyl-5-ethynylthiophene
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Overview
Description
2-Butyl-5-ethynylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a butyl group at the second position and an ethynyl group at the fifth position on the thiophene ring. It is known for its applications in various fields, including material science and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-ethynylthiophene can be achieved through several methods. One common approach involves the palladium-catalyzed coupling reaction of 2-bromo-5-ethynylthiophene with butyl magnesium bromide. This reaction typically occurs under an inert atmosphere with a palladium catalyst and a base such as triethylamine .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of transition metal catalysts and optimized reaction conditions to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-ethynylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-Butyl-5-ethynylthiophene has a wide range of applications in scientific research:
Material Science: It is used in the development of conjugated polymers for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including anticancer and anti-inflammatory agents.
Electrochemical Applications: It is used in the fabrication of sensors and energy storage devices due to its conductive properties.
Mechanism of Action
The mechanism of action of 2-Butyl-5-ethynylthiophene in various applications is primarily related to its electronic structure. The presence of the ethynyl group enhances the conjugation within the thiophene ring, leading to improved electronic properties. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Lacks the ethynyl group, resulting in different electronic properties.
5-Ethynylthiophene: Lacks the butyl group, affecting its solubility and reactivity.
2-Octylthiophene: Has a longer alkyl chain, influencing its physical properties and applications.
Uniqueness
2-Butyl-5-ethynylthiophene is unique due to the combination of the butyl and ethynyl groups, which confer distinct electronic and physical properties. This makes it particularly valuable in applications requiring specific conductivity and reactivity profiles .
Properties
Molecular Formula |
C10H12S |
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Molecular Weight |
164.27 g/mol |
IUPAC Name |
2-butyl-5-ethynylthiophene |
InChI |
InChI=1S/C10H12S/c1-3-5-6-10-8-7-9(4-2)11-10/h2,7-8H,3,5-6H2,1H3 |
InChI Key |
ASDFCMZYDDBYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(S1)C#C |
Origin of Product |
United States |
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